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Compound of Interest

Compound Name: 2,3-Dichloronitrobenzene

Cat. No.: B165493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
dichloronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their

acquisition. This information is crucial for the identification, characterization, and quality control

of this compound in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 2,3-dichloronitrobenzene is summarized in the tables below,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum of 2,3-dichloronitrobenzene in chloroform-d (CDCl₃) exhibits a

complex pattern in the aromatic region. The chemical shifts for the three aromatic protons are

closely spaced and show second-order coupling effects, making a simple first-order analysis

challenging.
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Chemical Shift (ppm) Multiplicity

7.70 Complex multiplet

7.69 Complex multiplet

7.37 Complex multiplet

Note: The assignments of these chemical shifts to specific protons on the benzene ring require

advanced analytical methods such as 2D NMR or spectral simulation programs like LAOCN.[1]

[2]

¹³C NMR Data

Detailed experimental ¹³C NMR data with specific peak assignments for 2,3-
dichloronitrobenzene is not readily available in the public domain literature. However, based

on established substituent effects for chloro and nitro groups on a benzene ring, the chemical

shifts for the six carbon atoms are expected to appear in the typical aromatic region of 120-150

ppm.

Infrared (IR) Spectroscopy
The infrared spectrum of 2,3-dichloronitrobenzene reveals characteristic absorption bands

corresponding to its functional groups. While a complete peak-by-peak assignment is not

available, the key vibrational modes are identifiable.

Wavenumber (cm⁻¹) Vibrational Mode

~3100 - 3000 Aromatic C-H Stretch

~1600 - 1585 Aromatic C=C Stretch

~1550 - 1475 Asymmetric NO₂ Stretch

~1500 - 1400 Aromatic C=C Stretch

~1360 - 1290 Symmetric NO₂ Stretch

~850 - 550 C-Cl Stretch
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Mass Spectrometry (MS)
The mass spectrum of 2,3-dichloronitrobenzene provides valuable information about its

molecular weight and fragmentation pattern. The molecular ion peak is prominent, and the

isotopic pattern characteristic of two chlorine atoms is observable.

m/z Ion Identity Relative Intensity

191 [M]⁺ (³⁵Cl₂) High

193 [M+2]⁺ (³⁵Cl³⁷Cl) High

195 [M+4]⁺ (³⁷Cl₂) Moderate

145 [M-NO₂]⁺ High

109 [C₆H₃Cl]⁺ High

133 [M-NO₂-Cl+H]⁺ Moderate

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2,3-dichloronitrobenzene is accurately weighed and dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A 300 MHz (or higher) NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.
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Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

Spectrometer: A 75 MHz (or higher) NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2,3-dichloronitrobenzene is finely ground with ~100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment is recorded and automatically

subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A dilute solution of 2,3-dichloronitrobenzene in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via a direct insertion probe or through

a gas chromatograph (GC-MS).

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

Mass Range: m/z 40-400.

Scan Speed: Dependant on the instrument and sample introduction method.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 2,3-
dichloronitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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